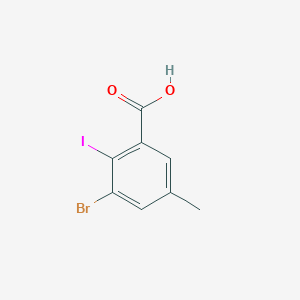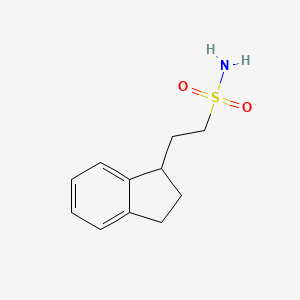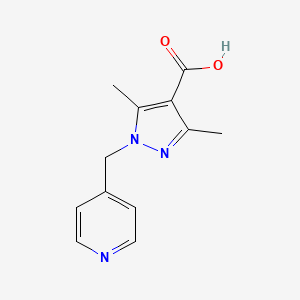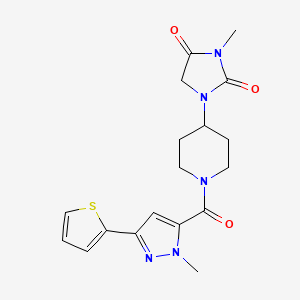![molecular formula C12H16FNO B2801888 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine CAS No. 1252499-28-7](/img/structure/B2801888.png)
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Fluorophenyl)methyl]-3-methylmorpholine” is a chemical compound with the CAS Number: 1252499-28-7 . It has a molecular weight of 209.26 . The compound is also known as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16FNO/c1-10-9-15-7-6-14(10)8-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Prodrug Development
One significant application of morpholine derivatives in scientific research is in the development of prodrugs. For instance, a study on phosphorylated morpholine acetal human neurokinin-1 receptor antagonists explored their potential as water-soluble prodrugs suitable for intravenous administration in humans. This research demonstrated that these compounds, upon in vitro and in vivo evaluation, could convert to their active forms in the body, showcasing their utility in enhancing drug solubility and bioavailability (Hale et al., 2000).
Synthetic Methodology
Morpholine derivatives are also pivotal in the synthesis of various chemical compounds. For example, a study highlighted the waste-free technology for synthesizing N-methylmorpholine, demonstrating its importance as a solvent in extracting aromatic hydrocarbons and in fine organic synthesis (Markosyan et al., 2013). This underscores the role of morpholine derivatives in enhancing green chemistry practices by minimizing waste.
Drug Synthesis Enhancement
Furthermore, morpholine derivatives have been utilized to improve the synthesis of known drugs. A study on the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer showcased a novel method for producing this calcium channel blocker, highlighting the versatility of morpholine derivatives in drug synthesis (Shakhmaev et al., 2016). This reflects the ongoing research into efficient and scalable drug manufacturing processes.
Bioactive Compound Development
Research into morpholine derivatives extends into the development of bioactive compounds with potential therapeutic applications. A study on the synthesis and reactions of 1,2-bis[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]diselane examined the interactions of these compounds, indicating their utility in creating new molecules with possible biological activities (Frolov et al., 2012).
Green Chemistry and Solvent Use
The role of morpholine derivatives in green chemistry was further highlighted in a study on the enhancement of enzymatic digestibility of biomass using ionic-liquid pretreatment, where N-methylmorpholine N-oxide (NMMO) demonstrated effectiveness in improving the conversion of cellulose to fermentable sugars (Katinonkul et al., 2012). This research underscores the importance of morpholine derivatives in biofuel production and biomass processing, contributing to the development of sustainable energy resources.
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methyl]-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-10-9-15-7-6-14(10)8-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPCRJDHVFEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)
![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)
![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)
![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)

![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)
![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)

